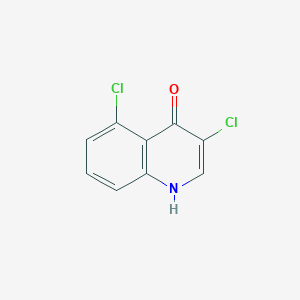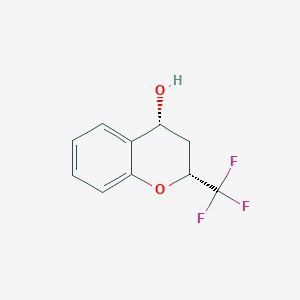![molecular formula C12H12N2O2 B11886815 4-Methyl-3,4-dihydro[1,2]oxazino[3,2-b]quinazolin-10(2H)-one CAS No. 51866-13-8](/img/structure/B11886815.png)
4-Methyl-3,4-dihydro[1,2]oxazino[3,2-b]quinazolin-10(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3,4-dihydro-[1,2]oxazino[3,2-b]quinazolin-10(2H)-one is a heterocyclic compound that belongs to the class of oxazinoquinazolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,4-dihydro-[1,2]oxazino[3,2-b]quinazolin-10(2H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols in the presence of a suitable catalyst . The reaction is carried out in boiling ethanol or o-xylene, leading to the formation of the desired oxazinoquinazoline derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
4-Methyl-3,4-dihydro-[1,2]oxazino[3,2-b]quinazolin-10(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in various functionalized oxazinoquinazolines.
科学研究应用
4-Methyl-3,4-dihydro-[1,2]oxazino[3,2-b]quinazolin-10(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4-Methyl-3,4-dihydro-[1,2]oxazino[3,2-b]quinazolin-10(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
相似化合物的比较
Similar Compounds
2,3-Dihydroquinazolinones: These compounds share a similar quinazoline core but differ in the presence of the oxazine ring.
Quinazolin-4(3H)-ones: These compounds lack the oxazine ring but have similar biological activities.
Uniqueness
4-Methyl-3,4-dihydro-[1,2]oxazino[3,2-b]quinazolin-10(2H)-one is unique due to the presence of the oxazine ring fused to the quinazoline core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
51866-13-8 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
4-methyl-3,4-dihydro-2H-oxazino[3,2-b]quinazolin-10-one |
InChI |
InChI=1S/C12H12N2O2/c1-8-6-7-16-14-11(8)13-10-5-3-2-4-9(10)12(14)15/h2-5,8H,6-7H2,1H3 |
InChI 键 |
RAZVUHLVEUTMIK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCON2C1=NC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Ethyl-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one](/img/structure/B11886746.png)

![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-3-carboxylic acid](/img/structure/B11886762.png)






![2-(Methoxycarbonyl)imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11886806.png)
![6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B11886809.png)
